molecular formula C5H6N2O2 B025799 3-Aminopyridine-2,4-diol CAS No. 103792-82-1

3-Aminopyridine-2,4-diol

Cat. No. B025799
CAS RN: 103792-82-1
M. Wt: 126.11 g/mol
InChI Key: KZLLDQBKULOWMT-UHFFFAOYSA-N
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Description

3-Aminopyridine-2,4-diol is a chemical compound with the molecular formula C5H6N2O2 . It is a solid substance and is used in laboratory settings .


Molecular Structure Analysis

The InChI code for 3-Aminopyridine-2,4-diol is 1S/C5H6N2O2/c6-4-3(8)1-2-7-5(4)9/h1-2H,6H2,(H2,7,8,9) . This indicates the presence of 5 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

3-Aminopyridine-2,4-diol is a solid substance . It has a molecular weight of 126.11 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Biological Activities

Aminopyridines, including 3-Aminopyridine-2,4-diol, have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The diversity in their pharmacological activities has attracted the attention of many researchers .

Synthesis of Aminopyridine Derivatives

3-Aminopyridine-2,4-diol can be used in the synthesis of different types of aminopyridine derivatives . The study examines recent advances related to the efficient procedure for synthesizing these derivatives .

Coordination with Metals

3-Aminopyridine-2,4-diol can coordinate with metals . This property is useful in the synthesis of metal complex-based drugs, which are widely used as therapeutic compounds to treat several human diseases .

Antimicrobial Applications

Some 3-Aminopyridine transition metal complexes have been synthesized and their antibacterial activities were studied . These complexes showed promising results in in-vitro cytotoxic activity in human lung cancer cell lines .

Cytotoxic Activities

Some complexes of 3-Aminopyridine-2,4-diol were tested for their in-vitro cytotoxic activity in human lung cancer cell lines . The coordination to Co2+ increased the cytotoxicity while the Ni2+ complexes show reduced cytotoxic activity compared to the metal-free 3-aminopyridine .

Molecular Orbital Calculation

Molecular modeling calculations were performed on some 3-Aminopyridine transition metal complexes . The quantum mechanical and chemical reactivity parameters such as chemical hardness, chemical potential, electro-negativity, electrophilicity index, and Homo-Lumo energy gap were obtained theoretically .

Safety and Hazards

3-Aminopyridine-2,4-diol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Mechanism of Action

Target of Action

3-Aminopyridine-2,4-diol, also known as Amifampridine, primarily targets presynaptic potassium channels . These channels play a crucial role in regulating the duration of the action potential in neurons, which in turn influences the release of neurotransmitters .

Mode of Action

Amifampridine works by blocking potassium channel efflux in nerve terminals . This action prolongs the duration of the action potential, leading to an increase in presynaptic calcium concentrations . The increased calcium levels then enhance the release of the neurotransmitter acetylcholine, which stimulates muscle at the end plate .

Biochemical Pathways

The primary biochemical pathway affected by Amifampridine is the neurotransmission pathway . By blocking the potassium channels, Amifampridine prolongs the action potential and increases the release of acetylcholine . This leads to enhanced neurotransmission, particularly at the neuromuscular junction .

Pharmacokinetics

Amifampridine is primarily cleared from the plasma via metabolism by N-acetylation . The overall clearance of Amifampridine is both metabolic and renal . The oral bioavailability of Amifampridine is reported to be 67 ± 29% .

Result of Action

The increased release of acetylcholine at the neuromuscular junction leads to improved muscle strength and reduced muscle weakness . This makes Amifampridine particularly effective in treating disorders like Lambert-Eaton myasthenic syndrome (LEMS), which is characterized by muscle weakness .

Action Environment

The action, efficacy, and stability of Amifampridine can be influenced by various environmental factors. For instance, genetic differences in N-acetyl-transferase (NAT) enzymes can affect the pharmacokinetics and systemic exposure to Amifampridine . Additionally, the presence of certain solvents used for purification processes can also impact the effectiveness of Amifampridine .

properties

IUPAC Name

3-amino-4-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c6-4-3(8)1-2-7-5(4)9/h1-2H,6H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLLDQBKULOWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716280
Record name 3-Amino-4-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopyridine-2,4-diol

CAS RN

103792-82-1
Record name 3-Amino-4-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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